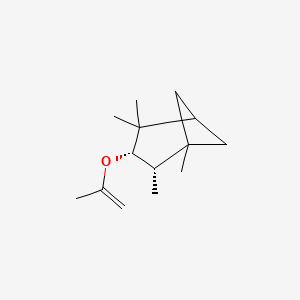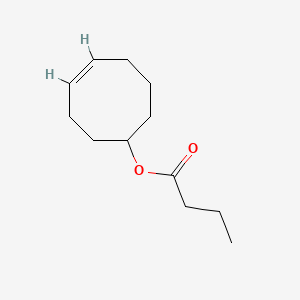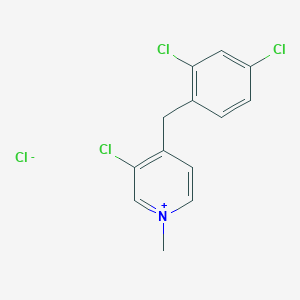
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride is a chemical compound with the molecular formula C13H11Cl4N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group substituted with chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically isolated through filtration, washing, and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted aniline derivative, while oxidation can produce a corresponding quinone or other oxidized species .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorobenzyl chloride: Similar in structure but lacks the anilinium group.
2,4-Dichlorobenzyl chloride: Another related compound with different substitution patterns.
3-Chloroaniline: Shares the aniline core but with fewer chlorine substitutions
Uniqueness
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
50329-01-6 |
|---|---|
Molekularformel |
C13H11Cl4N |
Molekulargewicht |
323.0 g/mol |
IUPAC-Name |
3-chloro-4-[(2,4-dichlorophenyl)methyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H11Cl3N.ClH/c1-17-5-4-10(13(16)8-17)6-9-2-3-11(14)7-12(9)15;/h2-5,7-8H,6H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XCNCPBQJLDYWGX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC(=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
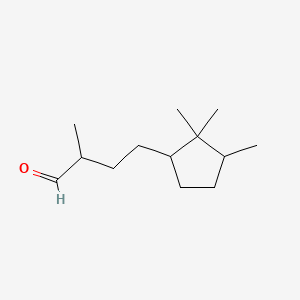
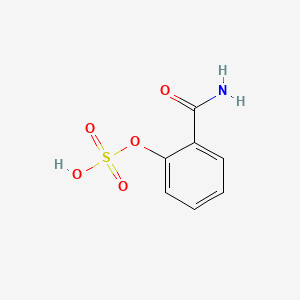
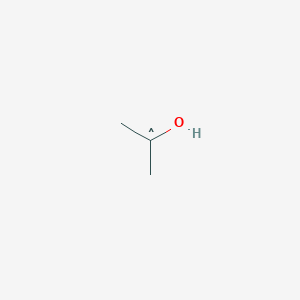
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
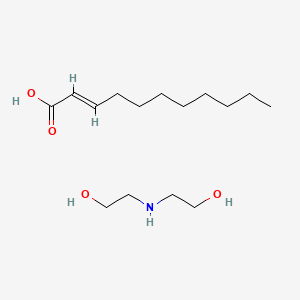
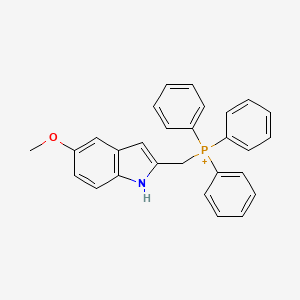
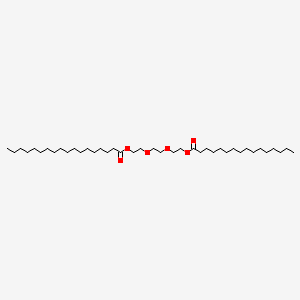
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

